L-glutamine
Overview
Description
L-Glutamine is an amino acid that plays a crucial role in various physiological processes in the human body. It is classified as a conditionally essential amino acid, meaning that while the body can synthesize it, there are times when supplementation may be necessary. This compound is abundantly found in muscles and is involved in protein synthesis, immune function, digestive health, and brain function . It serves as a building block for proteins and supports the body’s overall health and well-being.
Mechanism of Action
Target of Action
Glutamine, a non-essential amino acid, is the most abundant free amino acid in the body . It plays a pivotal role in various metabolic processes, including the synthesis of proteins, nucleotides, and lipids . Glutamine’s primary targets include rapidly dividing cells such as enterocytes, fibroblasts, and lymphocytes . It also targets glutamine transporters and downstream enzymes involved in glutamine metabolism .
Mode of Action
Glutamine enters the cell through the amino acid transporter, ASCT2/SLC1A5, and is converted to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase . Glutamine acts as an important fuel in the cells and tissues and is the principal carrier of nitrogen in the body . It plays a major role in protecting the integrity of the gastrointestinal tract and, in particular, the large intestine .
Biochemical Pathways
Glutamine is involved in various biochemical pathways. It provides an energy substrate, serves as a precursor to amino acid synthesis, aids in the synthesis of intracellular proteins, and contributes to the acid-base balance . Glutamine is also involved in the synthesis of nucleic acids and the regulation of signaling pathways such as nuclear factor kappa B (NF-kB), mitogen-activated protein kinases (MAPKs), and heat shock proteins .
Pharmacokinetics
Glutamine has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) glutamine concentration throughout the study, indicating no drug accumulation . Pharmacokinetics is best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral glutamine .
Result of Action
Glutamine plays a key role in chemical (metabolic) processes that provide your body with the energy it needs to work . It supports the immune system by being a crucial power source that fuels your immune system . Your white blood cells use glutamine to protect you from infections and keep you healthy . It plays a key role in processes that repair damaged tissue . Glutamine also helps strengthen the cell barrier that prevents your intestines from becoming damaged .
Action Environment
The environment can influence the action, efficacy, and stability of glutamine. For instance, in cells with an oncogenic mutational status, including K-Ras mutation, glutaminolysis sustains mitochondrial generation of CP by providing enough nitrogen fuel as ammonium ions . Furthermore, the well-characterized fall in blood glutamine availability has been the main reason for studies to investigate the possible effects of glutamine replacement via supplementation .
Biochemical Analysis
Biochemical Properties
Glutamine is involved in various biochemical pathways. It provides energy substrate, serves as a precursor to amino acid synthesis, acts as the nitrogen donor in the formation of nucleic acids, aids in the synthesis of intracellular proteins, and contributes to the acid-base balance . The most important enzymes related to the glutamine metabolism are glutamine synthetase and glutaminase. Glutamine synthetase catalyzes the conversion of glutamate to glutamine using ammonia as nitrogen source .
Cellular Effects
Glutamine has a significant impact on cell survival and proliferation . A high rate of glutamine uptake is characteristic of rapidly dividing cells such as enterocytes, fibroblasts, and lymphocytes . It plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival .
Molecular Mechanism
At the molecular level, glutamine exerts its effects through various mechanisms. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also plays a role in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication .
Temporal Effects in Laboratory Settings
The effects of glutamine on cellular function can change over time in laboratory settings
Metabolic Pathways
Glutamine is involved in several metabolic pathways, including the TCA cycle . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Glutamine is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glutamine can be synthesized through both chemical and enzymatic methods. One chemical method involves the esterification of L-glutamic acid using methanol and sulfuric acid to produce 5-methyl-L-glutamate. This intermediate is then condensed with allyl chloroformate, followed by amination and deprotection steps to yield this compound . Another method involves heating L-glutamic acid to produce L-pyrrolidone carboxylic acid, which is then treated with hydrazine and hydrogenated to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes. The fermentation liquid undergoes several steps, including ion exchange, crystallization, decoloration, and impurity removal, to obtain high-purity this compound . This method is efficient and environmentally friendly, reducing the discharge of solid and liquid wastes.
Chemical Reactions Analysis
L-Glutamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce L-glutamic acid and ammonia.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the specific reaction but often involve catalysts and specific pH levels.
Major Products:
Oxidation: L-glutamic acid and ammonia.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
L-Glutamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other amino acids and compounds.
Biology: Plays a role in cell culture media as a major energy source for cells.
Medicine: Used in nutritional supplementation, particularly for patients undergoing chemotherapy or recovering from surgeries. It supports immune function and promotes wound healing.
Comparison with Similar Compounds
- L-Glutamic Acid
- L-Asparagine
- L-Alanine
L-Glutamine’s versatility and importance in both physiological and industrial contexts highlight its significance as a compound of interest in scientific research and practical applications.
Properties
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Record name | glutamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glutamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26700-71-0 | |
Record name | Poly-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26700-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1023100 | |
Record name | L-Glutamine | |
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Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
Record name | Glutamine | |
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Record name | L-Glutamine | |
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Record name | L-Glutamine | |
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Solubility |
In water, 41,300 mg/L at 25 °C, One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C, Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform, 41.3 mg/mL, Soluble in water and ether, Insoluble (in ethanol) | |
Record name | L-Glutamine | |
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Record name | Glutamine | |
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Record name | L-Glutamine | |
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Record name | L-Glutamine | |
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Density |
1.364 g/cu cm | |
Record name | Glutamine | |
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Vapor Pressure |
0.00000002 [mmHg] | |
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Mechanism of Action |
Supplemental L-glutamine's possible immunomodulatory role may be accounted for in a number of ways. L-glutamine appears to play a major role in protecting the integrity of the gastrointestinal tract and, in particular, the large intestine. During catabolic states, the integrity of the intestinal mucosa may be compromised with consequent increased intestinal permeability and translocation of Gram-negative bacteria from the large intestine into the body. The demand for L-glutamine by the intestine, as well as by cells such as lymphocytes, appears to be much greater than that supplied by skeletal muscle, the major storage tissue for L-glutamine. L-glutamine is the preferred respiratory fuel for enterocytes, colonocytes and lymphocytes. Therefore, supplying supplemental L-glutamine under these conditions may do a number of things. For one, it may reverse the catabolic state by sparing skeletal muscle L-glutamine. It also may inhibit translocation of Gram-negative bacteria from the large intestine. L-glutamine helps maintain secretory IgA, which functions primarily by preventing the attachment of bacteria to mucosal cells. L-glutamine appears to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-glutamine can enhance phagocytosis by neutrophils and monocytes. It can lead to an increased synthesis of glutathione in the intestine, which may also play a role in maintaining the integrity of the intestinal mucosa by ameliorating oxidative stress. The exact mechanism of the possible immunomodulatory action of supplemental L-glutamine, however, remains unclear. It is conceivable that the major effect of L-glutamine occurs at the level of the intestine. Perhaps enteral L-glutamine acts directly on intestine-associated lymphoid tissue and stimulates overall immune function by that mechanism, without passing beyond the splanchnic bed. The exact mechanism of L-glutamine's effect on NAD redox potential is unknown but is thought to involve increased amounts of reduced glutathione made available by glutamine supplementation. This improvement in redox potential reduces the amount of oxidative damage which sickle red blood cells are more susceptible to. The reduction in cellular damage is thought to reduce chronic hemolysis and vaso-occlusive events., L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid. | |
Record name | L-Glutamine | |
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Color/Form |
White crystalline powder, Fine opaque needles from water or dilute ethanol | |
CAS No. |
56-85-9, 26700-71-0, 6899-04-3 | |
Record name | L-Glutamine | |
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Melting Point |
184-185 °C (decomposes), 185 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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